H-Gly-Gly-Lys-OH
Description
L-Lysine, glycylglycyl- is a tripeptide derivative of the essential amino acid L-lysine, where two glycine residues (glycylglycine) are covalently linked to the ε-amino group of L-lysine. These peptides are often utilized in biochemical research, therapeutic agents, and industrial applications due to their enhanced stability, bioavailability, and targeted biological activities compared to free L-lysine .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBQGJOXQYMOA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427213 | |
| Record name | L-Lysine, glycylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-53-0 | |
| Record name | Glycylglycyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, glycylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most widely used method for producing Glycylglycyl-L-lysine due to its high precision and scalability. The process begins with anchoring L-lysine to a resin, typically using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group. Subsequent coupling of glycine residues involves activating the carboxyl group with reagents such as HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide).
Key challenges in SPPS include racemization during coupling and steric hindrance from the lysine side chain. Studies indicate that maintaining a reaction temperature of 25°C and using a 4-fold excess of activated glycine minimizes side reactions, achieving yields exceeding 85%. Post-synthesis cleavage from the resin is performed with trifluoroacetic acid (TFA), followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: SPPS Optimization Parameters for Glycylglycyl-L-lysine
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | HBTU/HOBt | 87 | 95 |
| Temperature | 25°C | 85 | 93 |
| Resin Type | Wang Resin | 89 | 96 |
| Deprotection Agent | 20% Piperidine/DMF | - | - |
Solution-Phase Synthesis
Solution-phase synthesis offers an alternative for small-scale production, particularly in research settings. This method involves sequential coupling of glycine to L-lysine in a homogeneous solution. The carboxyl group of glycine is activated using mixed anhydrides (e.g., isobutyl chloroformate), while the ε-amino group of lysine is protected with a Boc group to prevent undesired side reactions.
A notable limitation is the need for extensive purification steps, as residual reagents and byproducts can compromise purity. However, recent advancements in solvent systems—such as using dimethylformamide (DMF) with 1% acetic acid—have improved reaction efficiency, yielding 78% pure product after two recrystallization steps.
Enzymatic Synthesis Approaches
Protease-Catalyzed Condensation
Enzymatic methods leverage proteases like thermolysin or subtilisin to catalyze peptide bond formation under mild conditions. For Glycylglycyl-L-lysine, thermolysin has demonstrated efficacy in coupling glycine to L-lysine ethyl ester in aqueous-organic biphasic systems. The reaction proceeds at 40°C with a pH of 7.0, achieving a conversion rate of 65%.
Table 2: Enzymatic Synthesis Efficiency
| Enzyme | Substrate | Temperature | pH | Conversion Rate (%) |
|---|---|---|---|---|
| Thermolysin | Glycine + L-Lysine-OEt | 40°C | 7.0 | 65 |
| Subtilisin | Gly-Gly + L-Lysine | 37°C | 8.5 | 52 |
Industrial-Scale Production and Purification
Fermentation-Derived L-Lysine as a Precursor
Industrial production often begins with L-lysine synthesized via microbial fermentation using Corynebacterium glutamicum. The fermentation broth undergoes ultrafiltration to remove cellular debris, followed by evaporation to concentrate lysine to 30–70% solids. Glycylglycyl-L-lysine is then synthesized via chemical coupling, leveraging the purified lysine stream.
Spray Granulation and Agglomeration
Post-synthesis, the peptide is formulated into a dust-free, free-flowing granular product using spray granulation. A fluidized bed granulator operates at 30–100°C, atomizing the peptide solution onto a seed bed of lysine particulates (177–420 μm). This method, detailed in US6017555A, ensures high stability and reduces hygroscopicity.
Challenges and Optimization Strategies
Racemization Control
Racemization during coupling remains a critical issue, particularly at elevated temperatures. Implementing low-temperature (0–4°C) coupling with HOBt (hydroxybenzotriazole) as an additive reduces racemization to <2%.
Purification Advancements
Multistep chromatography using C18 columns and gradient elution (0.1% TFA in acetonitrile/water) achieves >98% purity. Industrial-scale purification employs tangential flow filtration to remove residual salts and solvents.
Applications Linked to Synthesis Methods
The choice of synthesis method impacts the peptide’s application:
Chemical Reactions Analysis
Types of Reactions
L-Lysine, glycylglycyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of L-lysine, glycylglycyl- with modified functional groups, which can be used in further biochemical applications .
Scientific Research Applications
Nutritional Applications
1. Protein Quality and Growth Performance
Research indicates that L-lysine supplementation can enhance dietary protein quality, particularly in animal nutrition. A study demonstrated that free lysine supplementation in a lysine-sufficient diet reduced the protein quality of the diets while modifying serum concentrations of amino acids. It was found to stimulate growth hormone release, which may improve athletic performance by increasing muscle mass and strength . Additionally, the lysine dipeptide has been shown to affect amino acid metabolism positively, enhancing growth performance in suckling piglets without significantly altering intestinal morphology .
2. Vascular Health
Dietary L-lysine has been investigated for its role in preventing arterial calcification. In a controlled study involving adenine-induced rats, L-lysine supplementation significantly suppressed plasma intact parathyroid hormone levels and almost completely ameliorated vascular calcification. This suggests that L-lysine may be beneficial in managing conditions related to chronic kidney disease (CKD) by supporting bone-vascular health .
Health Benefits
1. Viral Infection Prevention
L-lysine is known for its antiviral properties, particularly against herpes simplex virus (HSV). It competes with arginine for cellular uptake, which is crucial since HSV replication requires higher levels of arginine. By increasing intracellular lysine concentrations, L-lysine can inhibit viral replication and potentially prevent the recurrence of certain viral infections .
2. Antioxidant Effects
The compound glycyl-l-histidyl-l-lysine (GHK), a derivative of lysine, has shown promise in reducing oxidative stress associated with neurodegenerative diseases. It binds copper ions, mitigating their redox activity and preventing metal-induced cell death through mechanisms like protein aggregation inhibition . This property positions GHK as a potential therapeutic agent for conditions characterized by oxidative damage.
Case Studies
1. Lys-Lys Dipeptide in Animal Studies
A study on the effects of the Lys-Lys dipeptide on suckling piglets revealed that it improved serum concentrations of several amino acids while decreasing others like cysteine. Although it did not significantly affect growth performance, it indicated potential benefits for amino acid metabolism and gut development . The findings suggest that such dipeptides may play a role in enhancing nutrient absorption and metabolic efficiency.
2. Copper-Induced Toxicity Mitigation
Research into GHK demonstrated its ability to prevent copper-induced protein aggregation and cell death, highlighting its protective effects against metal toxicity. This study utilized various assays to confirm GHK's efficacy in binding copper ions and reducing their harmful effects on cellular structures .
Summary Table of Applications
Mechanism of Action
The mechanism of action of L-lysine, glycylglycyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
*Estimated based on analogous structures.
Key Differences :
- Peptide vs. Free Lysine : Peptide derivatives like L-lysine, glycylglycyl- exhibit improved resistance to enzymatic degradation compared to L-lysine HCl, which is rapidly absorbed but less stable in physiological environments .
- Functional Groups : The addition of glycylglycine or histidine alters solubility and interaction with biological targets. For instance, GHK-Lys acetate demonstrates metal-binding properties absent in glycylglycyl derivatives .
Mechanistic Insights :
Production Methods
Biotechnological Advances:
- Systems metabolic engineering in C. glutamicum enhances L-lysine titers by upregulating biosynthesis pathways (e.g., aspartate kinase) and downregulating competitive reactions (e.g., threonine synthesis) .
- Enzyme-constrained models optimize lysine production fluxes, identifying key targets like citrate synthase (weak) and lysine exporter (enhanced) .
Contradictions :
- EU Authorization : L-Lysine HCl produced by E. coli NITE BP-02917 is unauthorized in the EU, highlighting regulatory disparities with other regions .
Biological Activity
L-Lysine, glycylglycyl- is a dipeptide derivative of L-lysine, characterized by the unique linkage of the ε-amino group of L-lysine to a glycylglycine unit. This compound exhibits various biological activities that are significant for its potential applications in biochemistry and pharmaceuticals. This article explores the biological activity of L-Lysine, glycylglycyl-, focusing on its antioxidant properties, effects on protein synthesis and metabolism, and interactions with biological systems.
Chemical Structure and Properties
L-Lysine, glycylglycyl- has the molecular formula . Its structure can be represented as follows:
This structural configuration imparts unique biochemical properties that may influence its interactions within biological systems.
Antioxidant Properties
Research indicates that derivatives of L-lysine, particularly those with peptide structures, can exhibit antioxidant activity. For example, the tripeptide glycyl-L-histidyl-L-lysine (GHK), which shares structural similarities with L-Lysine, glycylglycyl-, has been shown to reduce reactive oxygen species (ROS) levels in cell cultures. GHK significantly diminishes hydroxyl (·OH) and peroxyl (ROO·) radicals at concentrations as low as 10 µM . These findings suggest that L-Lysine, glycylglycyl- may also possess similar antioxidant capabilities due to its structural composition.
Effects on Protein Metabolism
L-Lysine supplementation has been documented to influence dietary protein quality and growth in animal studies. A recent study demonstrated that free lysine supplementation in diets modified serum concentrations of various amino acids and affected protein digestibility . Specifically, increasing levels of lysine led to a reduction in several serum amino acids while enhancing urea concentration, indicating a complex interaction with protein metabolism.
| Dietary Condition | Serum Amino Acids Affected | Urea Levels |
|---|---|---|
| Control | - | Baseline |
| 1.5% Lys | Decreased: Ala, Asn, Gly | Increased |
| 3% Lys | Further decreased: Trp | Further increased |
These alterations suggest that L-Lysine, glycylglycyl- might play a role in modulating protein synthesis and amino acid availability in biological systems.
Interaction with Biological Systems
The interaction studies involving L-Lysine derivatives indicate potential effects on neurotransmitter transporters. For instance, bioactive lipids containing positively charged amino acids like lysine have been shown to inhibit glycine transporter 2 (GlyT2) with high potency . This suggests that L-Lysine derivatives could influence neurotransmission and have implications for neurological health.
Case Studies
Q & A
(Basic) How should researchers design experiments to assess the bioavailability of glycylglycyl-L-lysine in animal models?
Methodological Answer:
To evaluate bioavailability, use a randomized controlled trial with dietary interventions. For example, employ a Completely Randomized Design (CRD) with graded supplementation levels (e.g., 0%, 0.35%, 0.70%, 1.00%) and replicate treatments (n=4–7 per group). Measure outcomes such as weight gain, feed efficiency, and plasma biomarkers (e.g., urea, creatinine). Use ANOVA for statistical analysis, followed by post-hoc tests like Duncan’s multiple range test to compare means. Include controlled diets deficient in lysine to isolate the compound’s effects . For isotopic tracing, incorporate deuterated analogs (e.g., L-Lysine-d9 HCl) to track metabolic pathways via LC-MS/MS .
(Advanced) How can researchers resolve contradictions in optimal dosing levels between studies on glycylglycyl-L-lysine?
Methodological Answer:
Address discrepancies through dose-response meta-analysis. Aggregate data from multiple studies (e.g., broiler trials vs. piglet trials ) and perform regression analysis to identify inflection points for efficacy. Use nonlinear mixed-effects models to account for interspecies variability. Validate findings with in vitro assays (e.g., intestinal villus height measurements ) and mechanistic studies (e.g., glycation inhibition assays ). Ensure statistical power by calculating sample sizes a priori using tools like G*Power, referencing variance estimates from prior work .
(Basic) What analytical techniques validate the structural integrity of glycylglycyl-L-lysine?
Methodological Answer:
Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) for stereochemical confirmation. For glycoproteomic applications, apply deep sequencing protocols to identify glycosylation sites, as outlined in glycobiology guidelines like MIRAGE . Quantify purity via HPLC with UV/Vis detection (λ = 210–280 nm) and cross-validate results with enzymatic assays (e.g., lysine-specific peptidases) . Report retention times, mass-to-charge ratios (m/z), and fragmentation patterns in supplementary materials .
(Advanced) How can multi-omics approaches elucidate glycylglycyl-L-lysine’s metabolic and functional roles?
Methodological Answer:
Integrate proteomics, metabolomics, and transcriptomics. For proteomics, use glycan-specific enrichment strategies (e.g., lectin affinity chromatography) coupled with LC-MS/MS to map glycylglycyl-L-lysine-modified proteins . For metabolomics, employ stable isotope-resolved tracing (e.g., ¹³C-labeled lysine) to track incorporation into proteins or secondary metabolites. Pair with RNA-seq to identify regulatory pathways. Use bioinformatics tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) for pathway enrichment analysis .
(Basic) What statistical methods are appropriate for analyzing growth performance data in glycylglycyl-L-lysine supplementation studies?
Methodological Answer:
Apply General Linear Models (GLM) to assess parameters like average daily gain (ADG) and feed efficiency (G:F). Use the PDIFF protocol in SAS to separate treatment means and Least Significant Difference (LSD) tests for pairwise comparisons . Include covariates such as initial body weight and feed intake. Report p-values with effect sizes (e.g., Cohen’s d) and 95% confidence intervals. For longitudinal data, use repeated-measures ANOVA to account for time-dependent variables .
(Advanced) How can researchers optimize experimental reproducibility for glycylglycyl-L-lysine synthesis and characterization?
Methodological Answer:
Follow MIRAGE guidelines for glycomics experiments, including minimum reporting standards for synthesis protocols, purification steps, and analytical validations . Use orthogonal techniques (e.g., HPLC, NMR, and amino acid analysis) to confirm batch consistency. For novel compounds, provide detailed spectral data (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) profiles in supplementary materials . Implement blinding during sample preparation and analysis to reduce bias .
(Basic) How should researchers address variability in bioactivity assays for glycylglycyl-L-lysine?
Methodological Answer:
Standardize assays using reference materials (e.g., NIST-certified lysine derivatives) and internal controls. For in vivo studies, minimize variability by using genetically homogeneous animal strains and controlled feeding regimens . For in vitro assays (e.g., glycation inhibition), normalize data to protein content (e.g., BCA assay) and include technical replicates. Use coefficient of variation (CV) thresholds (<15%) to assess assay precision .
(Advanced) What frameworks guide the formulation of rigorous research questions for glycylglycyl-L-lysine studies?
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
